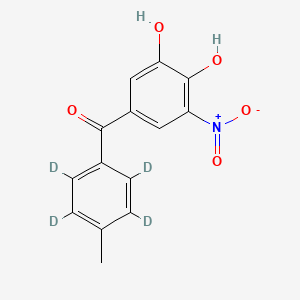

Tolcapon-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

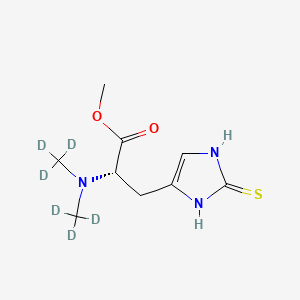

Tolcapone-d4 is a deuterated form of Tolcapone, a medication primarily used in the treatment of Parkinson’s disease. Tolcapone-d4 is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolism of the parent compound, Tolcapone.

Wissenschaftliche Forschungsanwendungen

Tolcapone-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Tolcapone in the body.

Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Tolcapone.

Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Tolcapone.

Biological Research: Employed in studies related to Parkinson’s disease to understand the drug’s mechanism of action and efficacy.

Wirkmechanismus

Target of Action

Tolcapone-d4, like its parent compound Tolcapone, primarily targets the enzyme Catechol-O-methyltransferase (COMT) . COMT is distributed throughout various organs in humans and plays a crucial role in the metabolization of catechol substrates, including endogenous neurotransmitters such as dopamine .

Mode of Action

Tolcapone-d4 acts as a potent, selective, and reversible inhibitor of COMT . The precise mechanism of action of Tolcapone-d4 is believed to be related to its ability to inhibit COMT, which alters the plasma pharmacokinetics of levodopa, resulting in an increase in plasma levodopa concentrations . This leads to higher availability of dopamine in the brain, which is beneficial in the management of Parkinson’s disease .

Biochemical Pathways

By inhibiting COMT, Tolcapone-d4 prevents the premature metabolization of levodopa to 3-O-methyldopa . This results in an increase in the dopamine pool in the brain, thereby affecting the dopamine biochemical pathway . The increase in dopamine availability can improve motor fluctuations in Parkinson’s disease patients .

Pharmacokinetics

Tolcapone-d4 is expected to have similar pharmacokinetic properties to Tolcapone. Tolcapone is quickly absorbed from the gut with an absolute bioavailability of approximately 65%, which is only slightly decreased when taken with food . The volume of distribution is approximately 9 liters, and the total clearance is approximately 7 liters per hour, resulting in a mean plasma half-life of 1.8 hours .

Result of Action

The primary molecular effect of Tolcapone-d4 is the inhibition of COMT, leading to increased plasma concentrations of levodopa . On a cellular level, this results in increased dopamine availability in the brain, improving motor fluctuations in Parkinson’s disease patients . It’s important to note that tolcapone has been associated with potential hepatotoxicity .

Action Environment

The efficacy and safety of Tolcapone-d4 can be influenced by various environmental factors. For instance, liver function can significantly impact the drug’s action, efficacy, and stability . Strict adherence to hepatic function monitoring is crucial when using Tolcapone-d4, as it can potentially cause liver injury . Furthermore, the presence of other medications can also influence the action of Tolcapone-d4, as they may interact with the drug, altering its pharmacokinetics and pharmacodynamics .

Biochemische Analyse

Biochemical Properties

Tolcapone-d4 interacts with the enzyme COMT, inhibiting its activity . This interaction involves the binding of Tolcapone-d4 to the active site of COMT, preventing the enzyme from methylating its catechol substrates . This inhibition of COMT by Tolcapone-d4 is selective and reversible .

Cellular Effects

Tolcapone-d4, like Tolcapone, can have significant effects on cellular processes. It can interfere directly with mitochondria, leading to toxicity . This interference does not depend on bioactivation by P450 . The presence of Tolcapone-d4 can also influence cell function by increasing the availability of dopamine in the brain, which can impact cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of Tolcapone-d4 involves its binding to COMT, inhibiting the enzyme’s activity . This inhibition prevents COMT from transferring a methyl group to its catechol substrates, thereby increasing the availability of these substrates . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Over time, the effects of Tolcapone-d4 can change. For example, Tolcapone-induced toxicity is caused by direct interference with mitochondria . This effect does not depend on bioactivation by P450

Dosage Effects in Animal Models

Studies on Tolcapone have shown that it can improve motor fluctuations in Parkinson’s disease, suggesting that it may have similar effects at appropriate dosages .

Metabolic Pathways

The main metabolic pathway of Tolcapone-d4 is likely similar to that of Tolcapone, which is primarily metabolized through glucuronidation . This process involves the addition of a glucuronic acid group to Tolcapone, making it more water-soluble and easier for the body to excrete .

Transport and Distribution

Tolcapone-d4 is likely transported and distributed within cells and tissues in a manner similar to Tolcapone. Tolcapone is known to be distributed throughout various organs, as COMT, the enzyme it inhibits, is found in many different tissues .

Subcellular Localization

The subcellular localization of Tolcapone-d4 is not well-documented. Given its mechanism of action, it is likely that it is found wherever COMT is present within the cell. COMT is distributed throughout various organs in humans , suggesting that Tolcapone-d4 could also be found in multiple cellular compartments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tolcapone-d4 involves several steps, starting from commercially available starting materials. One common method involves the nitration of 2-methoxy anisole to form a nitro compound, followed by a Friedel-Crafts acylation with 4-methyl benzoyl chloride using aluminum chloride as a catalyst. The resulting product undergoes demethylation using hydrobromic acid in acetic acid to yield Tolcapone. For the deuterated version, deuterated reagents are used in place of their non-deuterated counterparts to incorporate deuterium atoms into the final product .

Industrial Production Methods

Industrial production of Tolcapone-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to achieve the desired isotopic labeling. The final product is purified using techniques such as recrystallization and chromatography to meet the required standards for research applications .

Analyse Chemischer Reaktionen

Reaktionstypen

Tolcapon-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Nitrogruppe in this compound kann zu einem Amin reduziert werden.

Substitution: Die Hydroxylgruppen in this compound können an Substitutionsreaktionen teilnehmen, um Ether oder Ester zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden in Gegenwart eines Basen- oder Säurekatalysators verwendet.

Hauptprodukte

Oxidation: Chinone

Reduktion: Amine

Substitution: Ether und Ester

Wissenschaftliche Forschungsanwendungen

This compound wird aufgrund seiner stabilen Isotopenmarkierung in der wissenschaftlichen Forschung häufig eingesetzt. Einige seiner Anwendungen umfassen:

Pharmakokinetische Studien: Verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Tolcapon im Körper zu untersuchen.

Analyse von Stoffwechselwegen: Hilft bei der Identifizierung von Stoffwechselwegen und Zwischenprodukten von Tolcapon.

Arzneimittelinteraktionsstudien: Verwendet, um potenzielle Arzneimittel-Arzneimittelinteraktionen mit Tolcapon zu untersuchen.

Biologische Forschung: Eingesetzt in Studien zur Parkinson-Krankheit, um den Wirkmechanismus und die Wirksamkeit des Medikaments zu verstehen.

Wirkmechanismus

This compound hemmt, wie sein nicht-deuteriertes Gegenstück, das Enzym Catechol-O-Methyltransferase (COMT). Dieses Enzym ist am Abbau von Catecholaminen beteiligt, darunter Dopamin. Durch die Hemmung von COMT erhöht this compound den Dopaminspiegel im Gehirn, was zur Linderung der Symptome der Parkinson-Krankheit beiträgt. Die Hemmung von COMT führt zu einer Verringerung des Metabolismus von Levodopa, einem Vorläufer von Dopamin, wodurch seine Verfügbarkeit und Wirksamkeit gesteigert werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Entacapon: Ein weiterer COMT-Hemmer, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Opicapon: Ein neuerer COMT-Hemmer mit längerer Wirkdauer.

Vergleich

Tolcapon vs. Entacapon: Tolcapon hat eine längere Halbwertszeit und kann das Gehirn effektiver durchdringen als Entacapon.

Tolcapon vs. Opicapon: Opicapon hat eine längere Wirkdauer und erfordert im Vergleich zu Tolcapon weniger häufige Dosierungen.

Die einzigartige Isotopenmarkierung von Tolcapon-d4 macht es zu einem wertvollen Werkzeug in der Forschung und liefert Erkenntnisse über die Pharmakokinetik und den Metabolismus von Tolcapon, die zur Entwicklung effektiverer Behandlungen für die Parkinson-Krankheit beitragen können.

Eigenschaften

IUPAC Name |

(3,4-dihydroxy-5-nitrophenyl)-(2,3,5,6-tetradeuterio-4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQPIUSUKVNLNT-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

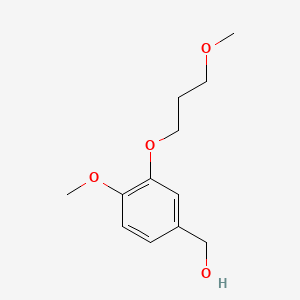

![(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B587548.png)

![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)